Praseodymium(3+) perchlorate

描述

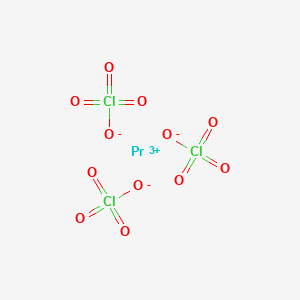

Praseodymium(3+) perchlorate is the perchlorate salt of praseodymium, with the chemical formula Pr(ClO₄)₃. It is a compound where praseodymium is in the +3 oxidation state, and it is combined with perchlorate anions. This compound is known for its unique chemical properties and its ability to form complexes with various ligands.

准备方法

Synthetic Routes and Reaction Conditions: Praseodymium(3+) perchlorate can be synthesized from praseodymium(III,IV) oxide. The preparation involves dissolving praseodymium(III,IV) oxide in a slight excess of hydrochloric acid and adding a small amount of hydrogen peroxide. This reaction yields this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of praseodymium oxides with perchloric acid under carefully monitored conditions to ensure purity and yield.

化学反应分析

Types of Reactions: Praseodymium(3+) perchlorate undergoes various types of chemical reactions, including complexation, where it forms complexes with ligands such as crown ethers, amino acids, and other organic molecules .

Common Reagents and Conditions:

Complexation Reactions: this compound can form complexes with crown ether 18-crown-6 in stoichiometric ratios of 1:1 and 1:2.

Reaction Conditions: These reactions typically occur in aqueous solutions under mild conditions, often at room temperature.

Major Products:

科学研究应用

Chemical Properties and Preparation

Praseodymium(3+) perchlorate can be synthesized from praseodymium(III,IV) oxide by dissolving it in hydrochloric acid and adding hydrogen peroxide. The resulting compound is hygroscopic and can exist as a green crystalline solid or in an aqueous solution . Its coordination chemistry is significant, as it can form complexes with various ligands, including crown ethers and amino acids, which enhances its utility in different applications .

Material Science

This compound is used in the synthesis of phosphors for various applications, including white light-emitting diodes (wLEDs). For instance, praseodymium-doped sodium calcium silicate phosphors (Na₄Ca₄Si₆O₁₈:Pr³⁺) have been developed for improved light emission properties.

Case Study: Phosphors for wLEDs

- Methodology : High-temperature solid-state reactions were employed to synthesize the phosphors.

- Results : The incorporation of praseodymium ions significantly enhanced the luminescent properties suitable for wLED applications.

Analytical Chemistry

This compound plays a crucial role in analytical techniques such as spectrophotometry. It aids in the selective extraction and determination of rare earth elements from mixtures, particularly in monazite concentrates .

Case Study: Spectrophotometric Determination

- Methodology : The UV-VIS spectrum of praseodymium perchlorate was analyzed to determine concentrations of Sm(III), Pr(III), and Nd(III).

- Results : The method demonstrated high selectivity and accuracy in quantifying these elements.

Environmental Applications

The compound is also explored for its potential in environmental remediation, particularly in the recovery of praseodymium from aqueous solutions using ion-exchange resins .

Case Study: Sorption Studies

- Methodology : The use of Dowex resin for sorption studies was conducted to recover praseodymium from nitrate solutions.

- Results : Maximum sorption capacity was determined to be 30.0 mg/g with effective desorption achieved using citric acid.

Biological Applications

Praseodymium-doped materials have been investigated for their antimicrobial properties. These materials can be activated by various light sources to produce multi-responsive emissions that are effective against bacteria.

Case Study: Microbial Sterilization

- Methodology : A heterovalent substituting strategy was employed to enhance deep-ultraviolet emission.

- Results : The material demonstrated effective bacterial inactivation under multiple light sources.

作用机制

The mechanism by which praseodymium(3+) perchlorate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets, influencing biochemical pathways and processes. For example, praseodymium ions can act as both photoluminescence and persistent luminescence emitters, which is utilized in various applications .

相似化合物的比较

- Praseodymium(III) chloride (PrCl₃)

- Praseodymium(III) nitrate (Pr(NO₃)₃)

- Praseodymium(III) acetate (Pr(CH₃COO)₃)

Comparison: Praseodymium(3+) perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other praseodymium compounds. For instance, praseodymium(III) chloride and praseodymium(III) nitrate are more commonly used in aqueous solutions and have different solubility and reactivity profiles. This compound’s ability to form stable complexes with a wide range of ligands makes it particularly valuable in coordination chemistry and materials science .

生物活性

Praseodymium(III) perchlorate, a compound of the rare earth element praseodymium, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Praseodymium(III) perchlorate is typically encountered in aqueous solution as Pr(ClO₄)₃. It is characterized by its coordination chemistry, where praseodymium ions can form complexes with various ligands. The structure of these complexes often influences their biological activity.

Mechanisms of Biological Activity

The biological activity of praseodymium(III) perchlorate can be attributed to several mechanisms:

- Antimicrobial Properties : Research indicates that praseodymium complexes exhibit antibacterial activity. A study highlighted the interactions of rare earth perchlorate complexes with amino acids such as alanine and imidazole, suggesting potential applications in antimicrobial formulations .

- DNA Interaction : Certain praseodymium complexes have shown the ability to bind to DNA, potentially affecting replication and transcription processes. This binding can lead to cleavage activity, which may be harnessed for therapeutic applications in cancer treatment .

- Enzymatic Activity Modulation : Praseodymium ions can influence enzymatic reactions by acting as cofactors or inhibitors, thereby affecting metabolic pathways within cells.

Case Studies and Research Findings

- Antibacterial Activity : A study published in the Journal of Rare Earths investigated the antibacterial mechanisms of silver and praseodymium complexes. The results indicated that these compounds could inhibit bacterial growth through disruption of cellular processes .

- DNA Cleavage Studies : Research on a butterfly-like 12-coordinate praseodymium complex demonstrated its ability to interact with DNA, leading to cleavage under specific conditions. This property was analyzed through various assays that measured the complex's efficacy in cleaving plasmid DNA .

- Toxicological Assessments : Evaluations of praseodymium compounds have been conducted to assess their cytotoxicity in mammalian cell lines. These studies are crucial for determining safe dosage levels for potential therapeutic applications.

Table 1: Summary of Biological Activities of Praseodymium(III) Perchlorate

属性

IUPAC Name |

praseodymium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Pr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAITELCMCAYEB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-07-2 | |

| Record name | Praseodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。